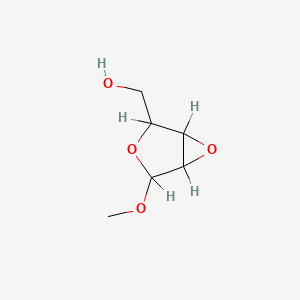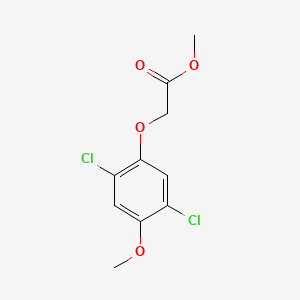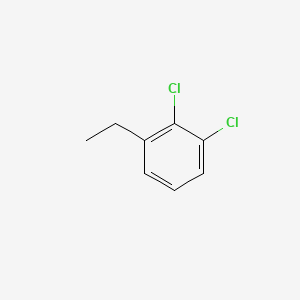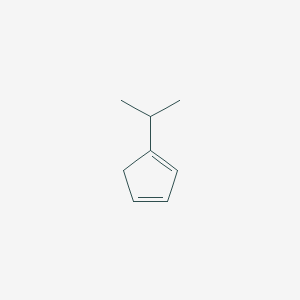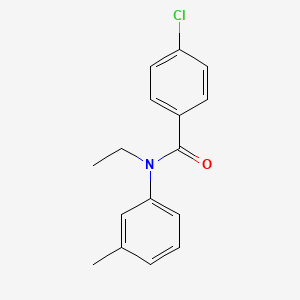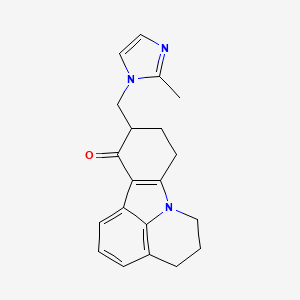
5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea is a combination of two herbicides, Bromacil and Diuron , commonly used for controlling broadleaf weeds and grasses in industrial areas. Bromacil, a uracil herbicide, is particularly effective against perennial grasses, while Diuron, a urea herbicide, is used for pre-emergence and post-emergence control of a wide variety of annual and perennial broadleaf and grass weeds .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of the 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea involves the intimate mixing of technical grade Bromacil and Diuron in a specific weight ratio. For instance, a common preparation method includes melting technical grade Bromacil and Diuron together in a 1:2 weight ratio (excess Bromacil) and then feeding the mixture to a flaker to obtain the complex .
Industrial Production Methods
In industrial settings, the this compound is produced in granular form for ease of application. The mixture is formulated to be dust-free, ensuring excellent spreadability and minimal downward and lateral movement in the soil .
化学反应分析
Types of Reactions
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: Both Bromacil and Diuron can undergo oxidation reactions, leading to the formation of various degradation products.
Reduction: Reduction reactions can also occur, particularly under anaerobic conditions.
Substitution: Both compounds can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various degradation products that can be further analyzed for their environmental impact and efficacy as herbicides.
科学研究应用
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the environmental fate and degradation of herbicides.
Biology: Investigated for its phytotoxic effects on various crops and plants
Medicine: Studied for its potential toxicological effects on non-target organisms.
作用机制
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea exerts its herbicidal effects through multiple mechanisms of action. Bromacil inhibits photosynthesis by blocking electron transport in photosystem II, while Diuron also inhibits photosynthesis by binding to the D1 protein in photosystem II, preventing electron flow . These actions lead to the disruption of energy production in plants, ultimately causing their death.
相似化合物的比较
Similar Compounds
Alachlor: A chloroacetanilide herbicide used to control annual grasses and certain broadleaf weeds.
Flumioxazin: A herbicide used for pre-emergence control of broadleaf weeds and grasses.
Imazapyr: A herbicide used for total vegetation control in non-cropland areas.
Uniqueness
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea is unique due to its combined action of two different herbicides, providing a broader spectrum of weed control and reducing the likelihood of resistance development. Additionally, the mixture’s formulation as a dust-free granular product enhances its application efficiency and environmental safety .
属性
CAS 编号 |
8071-04-3 |
|---|---|
分子式 |
C18H23BrCl2N4O3 |
分子量 |
494.2 g/mol |
IUPAC 名称 |
5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione;3-(3,4-dichlorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H13BrN2O2.C9H10Cl2N2O/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h5H,4H2,1-3H3,(H,11,14);3-5H,1-2H3,(H,12,14) |
InChI 键 |
DXRYFLAOKKJDEB-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C(=O)C(=C(NC1=O)C)Br.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
规范 SMILES |
CCC(C)N1C(=O)C(=C(NC1=O)C)Br.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Key on ui other cas no. |
8071-35-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


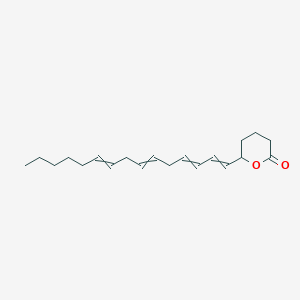
![3-[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B1633986.png)


